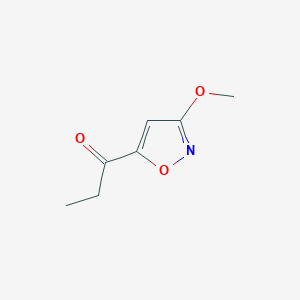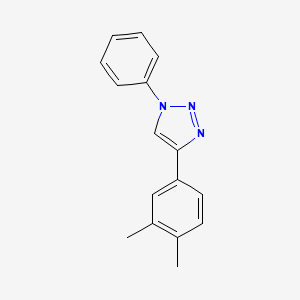
5-(4-Methylphenyl)pent-4-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylphenyl)pent-4-yn-1-ol is an organic compound with the molecular formula C12H14O. It is a member of the alkyne alcohol family, characterized by the presence of both an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (-OH). This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)pent-4-yn-1-ol typically involves the reaction of 4-methylphenylacetylene with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the alkyne group reacts with the formaldehyde to form the desired product. The reaction conditions usually involve the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes.
化学反应分析
Types of Reactions
5-(4-Methylphenyl)pent-4-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out under mild conditions.
Substitution: Common reagents include thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, and ammonia (NH3) for converting it to an amine.
Major Products Formed
Oxidation: The major products are 5-(4-Methylphenyl)pent-4-yn-1-one (a ketone) or 5-(4-Methylphenyl)pent-4-yn-1-al (an aldehyde).
Reduction: The major products are 5-(4-Methylphenyl)pent-4-en-1-ol (an alkene) or 5-(4-Methylphenyl)pentan-1-ol (an alkane).
Substitution: The major products are 5-(4-Methylphenyl)pent-4-yn-1-chloride (a chloride) or 5-(4-Methylphenyl)pent-4-yn-1-amine (an amine).
科学研究应用
5-(4-Methylphenyl)pent-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of bioactive molecules that can interact with biological systems.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(4-Methylphenyl)pent-4-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Pentyn-1-ol: A simpler alkyne alcohol with a shorter carbon chain.
5-Phenylpent-4-yn-1-ol: A similar compound with a phenyl group instead of a 4-methylphenyl group.
5-(4-Methylphenyl)pent-4-en-1-ol: A similar compound with an alkene group instead of an alkyne group.
Uniqueness
5-(4-Methylphenyl)pent-4-yn-1-ol is unique due to the presence of both a 4-methylphenyl group and an alkyne group. This combination of functional groups imparts unique chemical and physical properties to the compound, making it valuable for various applications in research and industry.
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3 |
InChI 键 |
GRCVTXIXDZRUGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)

![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)

![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)







![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)

